oxazolidine cabazitaxel chemical structure and physicochemical properties
oxazolidine cabazitaxel chemical structure and physicochemical properties
An In-Depth Technical Guide to Oxazolidine Cabazitaxel: Chemical Structure, Physicochemical Properties, and Synthetic Control Strategies
Executive Summary
Cabazitaxel is a potent, semi-synthetic taxane derivative utilized primarily in the treatment of hormone-refractory (castration-resistant) prostate cancer[1]. During the complex semi-synthesis of this active pharmaceutical ingredient (API), specific protecting group strategies are required to navigate the steric hindrance of the taxane core[2]. Oxazolidine cabazitaxel (CAS No. 1373171-12-0) is a critical synthetic intermediate formed during this process[3]. While it is a necessary stepping stone in the synthetic pathway, its retention in the final product classifies it as a regulatory impurity (often designated as Cabazitaxel Related Substance 6, or CRS-6)[2]. This whitepaper provides a comprehensive analysis of its chemical structure, physicochemical properties, mechanisms of formation, and the analytical methodologies required for its control.
The Role of the Oxazolidine Protecting Group in Taxane Synthesis
The synthesis of cabazitaxel begins with 10-deacetylbaccatin III (10-DAB), a natural precursor isolated from Taxus species. A pivotal step in synthesizing the final API is the esterification of the bulky phenylisoserine side chain to the C-13 hydroxyl group of the 7,10-dimethoxy-baccatin core[2].
The Causality of Protection: The C-13 hydroxyl group is highly sterically hindered by the surrounding tetracyclic taxane skeleton. For esterification to occur, aggressive coupling reagents must be used. However, the phenylisoserine side chain contains reactive 2'-hydroxyl and 3'-amino groups that would undergo unwanted side reactions (such as self-condensation or polymerization) under these conditions[4]. To prevent this, the side chain is reacted with acetone or 2,2-dimethoxypropane to form a 2,2-dimethyl-oxazolidine ring[2]. This single ring acts as a dual-protecting group, simultaneously masking both the hydroxyl and amino functionalities, allowing the C-13 esterification to proceed cleanly[4].
Chemical Structure and Physicochemical Properties
Oxazolidine cabazitaxel possesses a complex tetracyclic taxane core linked to the oxazolidine-protected side chain[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 5-((2aR,4S,4aS,6R,9S,11S,12S,12bS)-12b-acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate |
| CAS Number | 1373171-12-0[3] |
| Molecular Formula | C48H61NO14[3] |
| Molecular Weight | 876.0 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 183 Ų[3] |
| XLogP3 (Lipophilicity) | 5.1[3] |
| Physical State | Solid (Neat)[5] |
Causality in Physicochemical Behavior: The addition of the isopropylidene moiety (the gem-dimethyl groups of the oxazolidine ring) significantly alters the molecule's physicochemical profile. By masking the polar hydroxyl and amine groups, the XLogP3 value is elevated to approximately 5.1[3]. This makes oxazolidine cabazitaxel highly lipophilic compared to the parent drug. Consequently, it exhibits a significantly longer retention time during reverse-phase chromatography, a property that dictates the design of analytical control strategies[2].
Mechanisms of Formation and Synthetic Pathway
The formation of oxazolidine cabazitaxel is an intentional intermediate step. Following the coupling reaction, the oxazolidine ring must be cleaved via acidic hydrolysis (typically using formic acid or HCl) to yield the active cabazitaxel API[2]. If this deprotection step is incomplete due to insufficient reaction time or suboptimal acid concentration, the oxazolidine intermediate is retained as the CRS-6 impurity[2].
Synthetic pathway of cabazitaxel highlighting the formation and retention of the oxazolidine intermediate.
Analytical Methodologies and Control Strategies
To ensure regulatory compliance, pharmaceutical manufacturers must isolate, characterize, and control CRS-6 to levels typically ≤0.15% (in accordance with ICH guidelines for unknown/known impurities)[2].
Methodology 1: Synthesis and Isolation of Oxazolidine Cabazitaxel (CRS-6)
To establish a reference standard for analytical control, CRS-6 must be intentionally synthesized and isolated[2].
-
Coupling Reaction: Dissolve 7,10-dimethoxy-10-DAB (1.0 eq) and (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid (1.5 eq) in anhydrous ethyl acetate. Add Dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 eq).
-
Causality: DCC acts as a potent dehydrating agent to form the active ester, while DMAP acts as a nucleophilic catalyst to facilitate the acyl transfer to the highly hindered C-13 alcohol.
-
-
Workup: Stir at 25–30 °C for 12 hours. Filter the reaction mixture to remove the precipitated byproduct, dicyclohexylurea (DCU). Wash the organic filtrate with saturated NaHCO3 and brine, then concentrate under vacuum.
-
Controlled Deprotection Failure: To isolate the oxazolidine intermediate, deliberately bypass the standard formic acid deprotection step.
-
Preparative Isolation: Subject the crude concentrate to preparative column chromatography using an ethyl acetate/hexane gradient. Collect the highly lipophilic fractions eluting later in the non-polar gradient.
-
Self-Validation (Characterization): Analyze the isolated fraction via LC-MS and 1H-NMR. The system is validated when LC-MS confirms a molecular ion peak at m/z 876.0 [M+H]+[3], and 1H-NMR reveals a distinct singlet at δ 1.19 ppm, which corresponds to the gem-dimethyl protons of the intact oxazolidine ring[2].
Methodology 2: Chromatographic Detection and Control (HPLC)
-
Sample Preparation: Dissolve the cabazitaxel API batch in a 50:50 mixture of acetonitrile and water to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions: Utilize a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water. (Causality: The acidic modifier suppresses the ionization of residual silanols on the stationary phase and maintains the stability of the taxane core).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Initiate the run at 40% B, ramping to 80% B over 20 minutes.
-
Causality: The gradient must start with a higher aqueous proportion to elute polar degradants, then aggressively ramp up the organic modifier to force the elution of the highly lipophilic oxazolidine cabazitaxel.
-
-
Self-Validation (System Suitability): Inject a known standard of cabazitaxel spiked with 0.15% CRS-6. The analytical run is validated only if the chromatographic resolution (Rs) between the cabazitaxel peak and the CRS-6 peak is ≥ 2.0, ensuring baseline separation for accurate quantification.
Analytical workflow for the isolation, characterization, and regulatory control of CRS-6.
Pharmacological and Prodrug Implications
While oxazolidine cabazitaxel is strictly monitored as a manufacturing impurity, the oxazolidine structural motif has profound implications in modern prodrug design. Taxanes inherently suffer from poor aqueous solubility and dose-limiting systemic toxicities[6]. Researchers have actively leveraged acid-labile linkages—mechanistically identical to the oxazolidine ring—to create lipophilic conjugates and nanoparticle-delivered prodrugs (such as DHA-cabazitaxel nanoparticles)[6],[7].
Because the oxazolidine ring is stable at physiological pH (7.4) but rapidly hydrolyzes in acidic environments, it acts as an ideal trigger mechanism. In the slightly acidic microenvironment of a solid tumor (pH ~6.5) or within cellular endosomes (pH ~5.5), the protective ring undergoes accelerated hydrolysis, releasing the active cytotoxic cabazitaxel locally[6]. Therefore, understanding the formation and cleavage kinetics of oxazolidine cabazitaxel directly informs the structural engineering of next-generation, tumor-targeted taxane therapies.
Conclusion
Oxazolidine cabazitaxel is a fundamental entity in the lifecycle of cabazitaxel manufacturing. Serving initially as a vital protective intermediate to overcome the steric barriers of the taxane core, it transforms into a critical quality attribute (CQA) that must be rigorously controlled in the final API. Through precise gradient HPLC methodologies and a deep understanding of its lipophilic nature, drug development professionals can ensure the safety and efficacy of the final chemotherapeutic product while utilizing its chemical principles to inspire future prodrug innovations.
References
-
PubChem: Oxazolidine Cabazitaxel | C48H61NO14 | CID 71551062. National Institutes of Health (NIH). Available at:[Link]
- Google Patents:WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis.
-
Therapeutic Goods Administration (TGA): auspar-cabazitaxel-120209.pdf. Available at:[Link]
-
New Drug Approvals: Cabazitaxel. Available at:[Link]
-
PubMed (NIH): Preclinical Evaluation of a Cabazitaxel Prodrug Using Nanoparticle Delivery for the Treatment of Taxane-Resistant Malignancies. Available at:[Link]
-
ACS Publications: Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Available at:[Link]
-
ResearchGate: Preclinical Evaluation of a Cabazitaxel Prodrug Using Nanoparticle Delivery for the Treatment of Taxane-Resistant Malignancies. Available at:[Link]
- Google Patents:EP2768819B1 - Cabazitaxel, related compounds and methods of synthesis.
Sources
- 1. WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxazolidine Cabazitaxel | C48H61NO14 | CID 71551062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Oxazolidine Cabazitaxel | LGC Standards [lgcstandards.com]
- 6. Preclinical Evaluation of a Cabazitaxel Prodrug Using Nanoparticle Delivery for the Treatment of Taxane-Resistant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
